molecular formula C13H8N2O2S B2439758 3-Nitro-4-(phenylsulfanyl)benzonitrile CAS No. 33358-29-1

3-Nitro-4-(phenylsulfanyl)benzonitrile

Cat. No.: B2439758
CAS No.: 33358-29-1
M. Wt: 256.28
InChI Key: NSLBAXFNDWLRIM-UHFFFAOYSA-N
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Description

3-Nitro-4-(phenylsulfanyl)benzonitrile is a versatile chemical compound used in scientific research. It possesses intriguing properties, making it valuable in various fields like organic synthesis and material science. Its applications range from drug discovery to catalysis, offering immense potential for innovative scientific advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(phenylsulfanyl)benzonitrile typically involves the nitration of 4-(phenylsulfanyl)benzonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(phenylsulfanyl)benzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: 3-Amino-4-(phenylsulfanyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Nitro-4-(phenylsulfonyl)benzonitrile.

Scientific Research Applications

3-Nitro-4-(phenylsulfanyl)benzonitrile has a wide range of applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of new materials with unique properties.

    Drug Discovery: Investigated for its potential as a pharmacophore in the development of new drugs.

    Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzonitrile depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-(methylsulfanyl)benzonitrile
  • 3-Nitro-4-(ethylsulfanyl)benzonitrile
  • 3-Nitro-4-(phenylsulfonyl)benzonitrile

Uniqueness

3-Nitro-4-(phenylsulfanyl)benzonitrile is unique due to its combination of a nitro group and a phenylsulfanyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-nitro-4-phenylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c14-9-10-6-7-13(12(8-10)15(16)17)18-11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLBAXFNDWLRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium thiophenolate (16.29 g, 123.3 mmol) in 150 mL of DMF was heated at 100° C. with 4-chloro-3-nitrobenzonitrile (15.0 g, 82.2 mmol) with stirring for 24 hours. Cooled to room temperature and diluted with EtOAc. Washed with water and dried the organic layer over MgSO4. Filtered and concentrated under vacuum giving the title compound, which was purified by silica gel column chromatography eluting with 5% EtOAc/hexane giving a yellow solid (4.0 g, 19%).
Quantity
16.29 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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